(5-ethyl-3-methylisoxazol-4-yl)methanol
Description
Research Context and Scope for (5-ethyl-3-methylisoxazol-4-yl)methanol Studies
Within this broader context, this compound is of interest primarily as a functionalized building block. The specific arrangement of the ethyl, methyl, and hydroxymethyl groups on the isoxazole (B147169) core provides a unique chemical entity for synthetic chemists. The primary alcohol group (-CH₂OH) at the 4-position is a key reactive handle, allowing for a variety of subsequent chemical transformations.
Research involving this compound would likely focus on its incorporation into larger, more complex molecular architectures. The alcohol functional group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification, etherification, or substitution reactions to link the isoxazole core to other molecular fragments.
Studies on this compound would therefore be situated within synthetic methodology development or as part of a larger campaign in medicinal chemistry or agrochemicals. Its synthesis would be a key step, followed by its use as a reactant in the construction of target molecules with potential biological or material properties. The lack of extensive dedicated literature on the compound itself suggests it is more of a means to an end—an intermediate on the path to other target structures—rather than a final product with direct applications.
Detailed Research Findings
While specific peer-reviewed studies detailing the synthesis and application of this compound are not prominent, its synthesis can be inferred from established methods in isoxazole chemistry. The likely synthetic pathway involves the formation of a functionalized isoxazole precursor, such as an ester, followed by its reduction.
A plausible precursor for the synthesis of this compound is the corresponding ester, ethyl 5-ethyl-3-methylisoxazole-4-carboxylate. General methods for synthesizing such 3,4,5-trisubstituted isoxazoles are well-documented. One common and regioselective approach involves the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an enamine derived from a β-ketoester. orgsyn.org
Following the successful synthesis of the ester precursor, the final step to obtain this compound would be the reduction of the ester group. Standard reducing agents such as Diisobutylaluminium hydride (DIBAL) or Lithium aluminium hydride (LiAlH₄) are commonly employed for this type of transformation in complex heterocyclic systems, selectively reducing the ester to a primary alcohol without affecting the isoxazole ring. nih.gov
The physical and chemical properties of this compound are defined by its structure. The basic properties are summarized in the table below. Detailed experimental data such as melting point and boiling point are not consistently reported in the available scientific literature, which is common for synthetic intermediates that are typically generated and used directly in subsequent steps.
Chemical Compound Data
| Property | Value |
| Compound Name | This compound |
| CAS Number | 60148-44-9 |
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol |
| SMILES | CCC1=C(CO)C(=NO1)C |
Structure
3D Structure
Properties
IUPAC Name |
(5-ethyl-3-methyl-1,2-oxazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-7-6(4-9)5(2)8-10-7/h9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHZPLQWZLXRAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483830 | |
| Record name | 4-Isoxazolemethanol, 5-ethyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60148-44-9 | |
| Record name | 4-Isoxazolemethanol, 5-ethyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Ethyl 3 Methylisoxazol 4 Yl Methanol
Historical and Current Synthetic Strategies for the Isoxazole (B147169) Core with Hydroxymethyl Substitution
The synthesis of the isoxazole ring has evolved significantly since its inception. Historically, the most fundamental approach, first reported by Claisen in 1903, involves the condensation of a β-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). nih.gov This robust method remains relevant for accessing a variety of substitution patterns. Another cornerstone of isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a powerful technique for forming the heterocyclic core. rsc.org
Current synthetic strategies have refined these classical methods and introduced novel catalytic systems to enhance efficiency, selectivity, and substrate scope. organic-chemistry.orgrsc.org Key modern approaches include:
1,3-Dipolar Cycloaddition: This remains the most widely reported method for isoxazole synthesis. rsc.org The in-situ generation of nitrile oxides from precursors like aldoximes, hydroximoyl chlorides, or nitroalkanes, followed by their reaction with alkynes, is a common strategy. nih.govrsc.org The use of copper(I) catalysts in these cycloadditions has become a benchmark for regioselectivity and efficiency. organic-chemistry.orgrsc.org
Condensation Reactions: The reaction of 1,3-dicarbonyl compounds with hydroxylamine continues to be a major route. researchgate.net Modern iterations focus on using milder conditions and employing various catalysts to improve yields and facilitate purification. nih.gov
Cycloisomerization Reactions: Transition-metal catalysis, particularly with gold or copper, can effect the cycloisomerization of substrates like α,β-acetylenic oximes to yield substituted isoxazoles. organic-chemistry.orgthieme-connect.com
The introduction of a hydroxymethyl group, particularly at the C4 position, is typically a multi-step process. A common and effective strategy involves the synthesis of an isoxazole bearing a carboxylate ester at the target position, which is subsequently reduced to the corresponding alcohol. This approach allows for the robust formation of the isoxazole core first, followed by a reliable functional group transformation.
Optimized Reaction Conditions and Process Parameters in the Synthesis of (5-ethyl-3-methylisoxazol-4-yl)methanol
While a direct synthesis for this compound is not extensively documented, a highly plausible and efficient route can be designed based on established methodologies for isomeric structures. orgsyn.org This proposed route involves the initial synthesis of ethyl 5-ethyl-3-methyl-4-isoxazolecarboxylate, followed by its chemical reduction.
The regiochemical outcome of isoxazole synthesis is critically dependent on the choice of precursors. Based on the highly regioselective synthesis of the isomeric ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, a logical pathway to the desired 5-ethyl-3-methyl isomer can be devised. orgsyn.org The established method demonstrates that in the reaction between a β-enamino ester and a primary nitroalkane in the presence of phosphorus oxychloride (POCl3), the nitroalkane determines the C3 substituent, and the β-enamino ester determines the C5 substituent. orgsyn.org
Therefore, to synthesize the target precursor, ethyl 5-ethyl-3-methyl-4-isoxazolecarboxylate , the following precursors are optimal:
Nitroethane: This will serve as the source for the nitrile oxide intermediate, ultimately forming the 3-methyl group of the isoxazole ring.
Ethyl β-aminopentenoate derivative (from Ethyl propionylacetate): This β-keto ester is the precursor to the enamine component. The ethyl group at the carbonyl end will form the 5-ethyl substituent on the final isoxazole ring. Pyrrolidine is an effective amine for generating the requisite enamine in high yield. orgsyn.org
The final step to obtain this compound involves the reduction of the ester group. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) are effective for this transformation.
The proposed synthesis of the isoxazole ester precursor is a stoichiometric reaction, but its mechanism provides insight into catalytic possibilities in isoxazole synthesis. orgsyn.org The reaction is understood to proceed through the in-situ generation of a nitrile oxide from the nitroalkane, facilitated by the dehydrating action of POCl₃. This highly reactive nitrile oxide intermediate then undergoes a 1,3-dipolar cycloaddition with the electron-rich enamine. The subsequent elimination of the amine and hydrolysis during workup yields the aromatic isoxazole ring.
While the specific precursor synthesis relies on a stoichiometric reagent, the broader field of isoxazole synthesis is rich with catalytic methods. Copper and ruthenium catalysts are frequently employed for [3+2] cycloaddition reactions. rsc.org Hypervalent iodine compounds have also been used to catalyze the intramolecular oxidative cycloaddition of aldoximes to form fused isoxazoles. nih.gov
For the final reduction step, optimization would involve comparing different hydride reagents, solvents, and temperature conditions to maximize yield and minimize reaction time and side products.
| Parameter | Condition | Rationale |
|---|---|---|
| Enamine Precursor | Ethyl β-pyrrolidinylpentenoate | Derived from ethyl propionylacetate and pyrrolidine; highly reactive dipolarophile. orgsyn.org |
| Nitrile Oxide Precursor | Nitroethane | Source of the 3-methyl substituent. orgsyn.org |
| Dehydrating Agent | Phosphorus oxychloride (POCl₃) | Effective for in-situ generation of nitrile oxide from nitroalkane. orgsyn.org |
| Base | Triethylamine | Acid scavenger. orgsyn.org |
| Solvent | Chloroform (B151607) | Common solvent for this transformation. orgsyn.org |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by warming to ensure completion. orgsyn.org |
| Reaction Time | 15-20 hours | Allows for complete conversion. orgsyn.org |
Green Chemistry Principles Applied to the Sustainable Production of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Traditional isoxazole syntheses, including the one described above, often rely on hazardous solvents like chloroform and stoichiometric reagents like POCl₃. orgsyn.orgnih.gov However, significant research has been dedicated to developing more sustainable alternatives. researchgate.net
Key green strategies applicable to isoxazole synthesis include:
Alternative Energy Sources: Ultrasound and microwave irradiation have emerged as powerful tools to accelerate reaction rates, often leading to higher yields in shorter times and reducing energy consumption compared to conventional heating. nih.govmdpi.compreprints.orgsciforum.net These techniques can promote efficient cyclization and multicomponent reactions. mdpi.compreprints.org
Green Solvents and Catalysts: There is a strong trend toward replacing hazardous organic solvents with environmentally benign media like water or ethanol. mdpi.com Multicomponent reactions (MCRs) catalyzed by biodegradable catalysts such as tartaric acid, sodium malonate, or even agro-waste extracts in aqueous media represent a significant advance in sustainable isoxazole synthesis. nih.gov
Atom Economy: One-pot, multicomponent reactions that form several bonds in a single operation are inherently more atom-economical and generate less waste than stepwise syntheses. nih.govmdpi.com
A potential green route to this compound could involve a three-component condensation of ethyl propionylacetate, hydroxylamine hydrochloride, and a formaldehyde (B43269) equivalent in water, catalyzed by a recyclable, benign catalyst under ultrasonic irradiation. The subsequent reduction of the intermediate could be explored using catalytic hydrogenation, a greener alternative to metal hydrides.
| Technique | Advantages | Example Application | Reference |
|---|---|---|---|
| Ultrasonic Irradiation | Reduced reaction times, improved yields, milder conditions, reduced solvent use. | Synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones. | mdpi.compreprints.org |
| Microwave Irradiation | Rapid heating, high selectivity, improved yields, shorter reaction times. | Synthesis of isoxazole derivatives from chalcones. | rsc.orgnih.gov |
| Aqueous Media | Avoids hazardous organic solvents, simplifies workup, low cost. | One-pot synthesis of 3,5-disubstituted isoxazoles. | mdpi.com |
| Biodegradable/Waste Catalysts | Sustainable, low toxicity, often inexpensive and readily available. | Condensation reactions using agro-waste extracts (WEOFPA). | nih.gov |
Comparative Analysis of Synthetic Routes for this compound
Several strategic approaches can be envisioned for the synthesis of this compound. Each route offers a different balance of regioselectivity, efficiency, and sustainability.
Route A: The McMurry-type Synthesis. This involves the reaction of an enamine of ethyl propionylacetate with nitroethane and POCl₃ to form the 4-carboxylate ester, followed by reduction. orgsyn.org This route is predicted to have excellent regiochemical control but suffers from the use of hazardous materials.
Route B: Classical Condensation. This pathway would involve the reaction of 3-methyl-2,4-hexanedione (B12686770) with hydroxylamine to form 5-ethyl-3-methylisoxazole. This would then require a separate, potentially low-yielding step to introduce the hydroxymethyl group at the C4 position, for example, via Vilsmeier-Haack formylation followed by reduction.
Route C: [3+2] Cycloaddition. This approach would react acetonitrile (B52724) oxide (from nitroethane or acetaldoxime) with an alkyne such as ethyl pent-2-ynoate. This would directly install the ester at C4. Subsequent reduction would yield the target alcohol. The success of this route depends on the availability of the substituted alkyne and the regioselectivity of the cycloaddition.
| Parameter | Route A (McMurry-type) | Route B (Classical Condensation) | Route C ([3+2] Cycloaddition) |
|---|---|---|---|
| Regioselectivity | Excellent (Predicted) | Poor (C4 functionalization is difficult) | Good to Excellent (Depends on alkyne) |
| Number of Steps | 2 (Ester formation + Reduction) | 3+ (Diketone synthesis + Cyclization + C4 functionalization) | 2 (Cycloaddition + Reduction) |
| Greenness | Poor (Uses POCl₃, Chloroform) | Moderate (Can potentially use greener conditions for cyclization) | Good (Can be run with Cu-catalysis in green solvents) |
| Precursor Availability | Readily available | Substituted diketone requires synthesis | Substituted alkyne may require synthesis |
| Overall Assessment | High reliability and selectivity, but poor environmental profile. | Less direct, likely lower yielding due to C4 functionalization step. | Potentially elegant and green, but dependent on specific precursor viability. |
Elucidation of Reaction Mechanisms and Chemical Transformations of 5 Ethyl 3 Methylisoxazol 4 Yl Methanol
Mechanistic Studies of Reactions Involving the Hydroxymethyl Moiety of (5-ethyl-3-methylisoxazol-4-yl)methanol
The hydroxymethyl group is a primary alcohol, and its reactivity is characteristic of such, including oxidation, nucleophilic substitution, and esterification. Its position on the electron-rich isoxazole (B147169) ring can influence the rates and outcomes of these reactions.
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 5-ethyl-3-methylisoxazole-4-carbaldehyde, or further to the carboxylic acid, 5-ethyl-3-methylisoxazole-4-carboxylic acid. The choice of oxidizing agent determines the final product.
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, are typically employed to stop the oxidation at the aldehyde stage. The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. The mechanism involves the formation of an alkoxysulfonium salt intermediate, which then undergoes an intramolecular elimination reaction to yield the aldehyde, dimethyl sulfide, and triethylammonium (B8662869) chloride. organic-chemistry.org
Stronger, aqueous oxidizing agents like the Jones reagent (CrO₃ in aqueous sulfuric acid) will typically oxidize the primary alcohol to the carboxylic acid. The mechanism proceeds through the aldehyde, which is then hydrated in the aqueous medium to form a geminal diol. This hydrate (B1144303) is subsequently oxidized by the chromic acid to the carboxylic acid. khanacademy.org
Table 1: Oxidation Reactions of this compound
| Reagent | Product | Reaction Conditions |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | 5-ethyl-3-methylisoxazole-4-carbaldehyde | Anhydrous CH₂Cl₂, Room Temperature |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | 5-ethyl-3-methylisoxazole-4-carbaldehyde | Anhydrous CH₂Cl₂, -78 °C to Room Temperature |
The hydroxymethyl group of this compound is already in a reduced state. Further reduction of this moiety is not a typical transformation and would require harsh conditions that would likely lead to the cleavage of the C-O bond, resulting in the formation of 4,5-diethyl-3-methylisoxazole. This reductive cleavage can sometimes be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) if the alcohol is first converted to a better leaving group, such as a tosylate or mesylate. However, this is more characteristic of a nucleophilic substitution with a hydride ion rather than a direct reduction of the alcohol. More commonly, reduction reactions involving isoxazole derivatives target the heterocyclic ring itself, leading to ring-opening products, which will be discussed in section 3.2.2. nih.gov
The hydroxyl group of this compound can be replaced by a nucleophile. Since the hydroxide (B78521) ion is a poor leaving group, the alcohol must first be activated. This is typically achieved by protonation under acidic conditions or by converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate. Once activated, a nucleophile can attack the electrophilic carbon in an Sₙ2 or Sₙ1 manner, depending on the reaction conditions and the nature of the nucleophile. For a primary alcohol like this, the Sₙ2 mechanism is generally favored. nih.gov
Esterification of this compound can be achieved through various methods, with the Fischer esterification being a common example. This reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the ester. researchgate.netsciety.org
Investigation of Isoxazole Ring Reactivity in this compound
The isoxazole ring is an aromatic heterocycle, but its aromaticity is weaker than that of benzene (B151609), and it possesses a weak N-O bond, which makes it susceptible to ring-opening reactions. The reactivity of the ring towards substitution is influenced by the electron-donating and electron-withdrawing nature of its substituents.
Electrophilic aromatic substitution on the isoxazole ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom. When it does occur, substitution is typically directed to the C4 position. reddit.com However, in this compound, the C4 position is already substituted. The existing alkyl and hydroxymethyl groups are generally activating and ortho-, para-directing in benzene systems, but their influence on the isoxazole ring is more complex. Electrophilic attack at C5 or C3 would disrupt the aromaticity and is generally not favored. More likely, electrophilic reactions would occur on the substituents themselves under certain conditions. For instance, palladium-catalyzed cross-coupling reactions can be performed on a 4-iodoisoxazole (B1321973) derivative to introduce various substituents at the C4 position, highlighting a synthetic route that functionalizes this position. nih.govacs.org
Nucleophilic aromatic substitution (SₙAr) on the isoxazole ring is more common, especially when the ring is substituted with strong electron-withdrawing groups and a good leaving group. rsc.org For example, 5-nitroisoxazoles readily undergo SₙAr reactions where the nitro group is displaced by various nucleophiles. rsc.org In the case of this compound, an SₙAr reaction on the ring itself is unlikely without prior modification to include a suitable leaving group (e.g., a halogen) and/or activating groups.
The isoxazole ring is susceptible to ring-opening reactions due to the labile N-O bond. This can be initiated by various means, including reduction, treatment with base, or photolysis.
Catalytic hydrogenation (e.g., using H₂ over Raney Nickel or Palladium on carbon) is a common method for the reductive cleavage of the N-O bond in isoxazoles. This typically leads to the formation of an enaminone or a β-hydroxy ketone after hydrolysis, depending on the substituents and reaction conditions. For this compound, this would likely result in the formation of (Z)-5-amino-4-(hydroxymethyl)hept-4-en-3-one.
Photochemical rearrangement is another characteristic reaction of isoxazoles. Upon UV irradiation, the N-O bond can cleave homolytically, leading to a diradical intermediate that can rearrange to form an acyl azirine. This intermediate can then undergo further transformations, such as rearranging to an oxazole (B20620) or reacting with nucleophiles. nih.govwikipedia.org
Recent studies have also shown that isoxazoles can undergo rearrangement reactions under other conditions. For example, some isoxazole metabolites have been observed to undergo a novel rearrangement involving an intramolecular Sₙ2 reaction followed by cleavage of the N-O bond during mass spectrometry analysis. nih.gov Additionally, isoxazoles can participate in cycloaddition reactions, such as the inverse-electron demand hetero-Diels–Alder reaction with enamines to form substituted pyridines. nsf.govrsc.org
Table 2: Potential Ring-Opening and Rearrangement Products of this compound
| Reaction Type | Reagents/Conditions | Plausible Product(s) |
|---|---|---|
| Reductive Ring Cleavage | H₂, Raney Ni or Pd/C | (Z)-5-amino-4-(hydroxymethyl)hept-4-en-3-one |
| Photochemical Rearrangement | UV light (hν) | 2-ethyl-5-methyl-4-(oxiran-2-yl)oxazole (via acyl azirine) |
Based on a comprehensive review of available scientific literature, there is currently no specific research published detailing the kinetic and thermodynamic studies of reactions involving This compound .
While the synthesis and general reactivity of isoxazole derivatives are documented, quantitative data such as reaction rates, activation energies, equilibrium constants, and thermodynamic parameters (enthalpy, entropy) for the chemical transformations of this particular compound are not present in the accessible scientific domain.
Therefore, the section on "Kinetic and Thermodynamic Studies of this compound Reactions," including detailed research findings and data tables, cannot be generated at this time due to the absence of primary research on this specific topic.
Derivatization Strategies and Structure Reactivity Relationship Srr of 5 Ethyl 3 Methylisoxazol 4 Yl Methanol
Rational Design and Synthesis of Novel (5-ethyl-3-methylisoxazol-4-yl)methanol Derivatives
The rational design of novel derivatives of this compound is primarily guided by structure-activity relationship (SAR) studies on related isoxazole (B147169) compounds. nih.govnih.gov The core scaffold is typically synthesized using 1,3-dipolar cycloaddition reactions, which are highly effective for constructing the isoxazole ring. acs.orgorganic-chemistry.orgnih.gov
One of the most powerful methods for creating the 3,4,5-trisubstituted isoxazole core is the [3+2] cycloaddition between a nitrile oxide and a suitable dipolarophile. beilstein-journals.orgolemiss.edu For the synthesis of the parent compound, this compound, a common route involves the reaction of a nitrile oxide generated in situ from acetaldoxime (B92144) with a β-dicarbonyl compound such as 3-acetyl-2-pentanone. Subsequent reduction of a carboxylate or ketone group at the C4 position would yield the target primary alcohol. An alternative approach involves the cycloaddition of the nitrile oxide with an alkyne bearing a hydroxymethyl group. mdpi.com
Once the core structure is obtained, the design of derivatives is informed by SAR principles. Studies on analogous trisubstituted isoxazoles have shown that the C4 position is a critical "functional handle" for derivatization, allowing for the introduction of various linkers and functional groups to probe interactions with biological targets or to build larger molecular architectures. nih.govacs.org
Table 1: Potential Synthetic Strategies for the this compound Scaffold
| Precursor 1 (Nitrile Oxide Source) | Precursor 2 (Dipolarophile) | Key Transformation | Resulting Group at C4 |
|---|---|---|---|
| Acetaldoxime + Oxidizing Agent | Ethyl 2-propionylbutanoate | Cycloaddition | Ethoxycarbonyl |
| Acethydroximoyl chloride + Base | 3-Pentyne-2-ol | Cycloaddition | Hydroxymethyl |
Following the synthesis of the core, derivatives are rationally designed by modifying the hydroxymethyl group or the ring substituents to systematically alter properties like lipophilicity, hydrogen bonding capacity, and steric profile.
Functionalization of the Hydroxymethyl Group in this compound for Advanced Materials and Catalysis Precursors
The primary alcohol of the hydroxymethyl group at the C4 position is a versatile functional group for a wide range of chemical transformations. Its strategic location on the isoxazole ring allows for the synthesis of derivatives with potential applications in materials science and catalysis. The reactivity of this group is well-established, enabling straightforward derivatization through several common organic reactions.
Key functionalization strategies include:
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under standard conditions, such as Fischer esterification, yields esters. researchgate.net These ester derivatives can be used as monomers for polyesters or as building blocks with modified solubility and electronic properties.
Etherification: Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide, can produce a diverse range of ethers. This strategy is used to attach linkers of varying lengths and flexibilities. nih.gov Polyether chains could be initiated from this site to create novel polymers.
Oxidation: Mild oxidation of the primary alcohol can yield the corresponding aldehyde, (5-ethyl-3-methylisoxazol-4-yl)carbaldehyde, a valuable intermediate for further reactions like reductive amination or Wittig reactions. Stronger oxidation would produce the carboxylic acid.
Halogenation: Conversion of the alcohol to an alkyl halide (e.g., using SOCl₂ or PBr₃) creates a reactive electrophilic site, enabling subsequent nucleophilic substitution reactions to introduce amines, azides, thiols, or phosphines.
These functionalized derivatives are precursors to advanced materials. For instance, isoxazole-containing polymers may exhibit unique thermal or optical properties. eurekaselect.com Furthermore, the introduction of coordinating groups like phosphines or bipyridines via the hydroxymethyl handle could produce novel ligands for transition-metal catalysis, where the isoxazole ring can electronically tune the properties of the metal center. researchgate.net
Table 2: Examples of Hydroxymethyl Group Functionalization and Potential Applications
| Reaction Type | Reagent Example | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Esterification | Isobutyric Acid / H⁺ | -CH₂OC(O)CH(CH₃)₂ | Monomer, pro-drug motif |
| Etherification | NaH, then Benzyl Bromide | -CH₂OCH₂Ph | Linker for larger structures |
| Nucleophilic Substitution (via Halide) | 1. SOCl₂, 2. NaN₃ | -CH₂N₃ | Precursor for triazoles (click chemistry) |
Modification of Isoxazole Ring Substituents in this compound to Influence Reactivity
Altering the C3-methyl and C5-ethyl substituents provides a powerful strategy to fine-tune the steric and electronic environment of the entire molecule. The nature of these substituents directly impacts the reactivity of both the isoxazole ring and the C4-hydroxymethyl group. nih.gov
The isoxazole ring contains a weak N-O bond, making it susceptible to cleavage under certain conditions (e.g., reduction or strong base). rsc.org The electronic properties of the C3 and C5 substituents modulate the stability of this bond.
Electron-Donating Groups (EDGs): The existing methyl and ethyl groups are weak EDGs, which slightly increase the electron density in the ring. Replacing them with stronger EDGs (e.g., methoxy) could further stabilize the ring against certain electrophilic attacks but might alter its biological interactions.
Electron-Withdrawing Groups (EWGs): Replacing the alkyl groups with EWGs (e.g., trifluoromethyl, nitro, or phenyl groups) would decrease the electron density of the isoxazole ring. olemiss.eduresearchgate.net This generally increases the electrophilicity of the ring carbons and can make the ring more susceptible to nucleophilic attack and ring-opening reactions.
Steric hindrance is another critical factor. Increasing the size of the substituents at C3 and C5 can hinder the approach of reagents to the C4-hydroxymethyl group, potentially decreasing its reaction rates. Conversely, such steric bulk can be rationally designed to control the regioselectivity of reactions or to create specific binding pockets in host-guest chemistry.
Table 3: Predicted Influence of C3/C5 Substituent Modification on Molecular Properties
| Original Substituent | Modified Substituent | Predicted Effect on Ring Electronics | Predicted Effect on Reactivity |
|---|---|---|---|
| C3-Methyl | C3-Trifluoromethyl (CF₃) | Strongly electron-withdrawing | Increases ring electrophilicity; may destabilize N-O bond |
| C5-Ethyl | C5-Phenyl (Ph) | Electron-withdrawing (inductive), conjugating (mesomeric) | Introduces potential for π-π stacking; alters steric profile |
| C3-Methyl | C3-Cyclopropyl | Weakly electron-donating; sterically demanding | May slightly increase ring stability; hinders approach to C4 |
Computational and Experimental Approaches to Structure-Reactivity Correlation for this compound Derivatives
Establishing a clear correlation between the structure of this compound derivatives and their reactivity relies on a synergistic combination of computational modeling and experimental validation.
Experimental Approaches: Experimental work is essential to validate computational predictions. This involves synthesizing a library of derivatives with systematic variations at the three key positions and evaluating their properties. nih.gov
Kinetic Studies: Measuring the reaction rates for the functionalization of the hydroxymethyl group (e.g., esterification) across a series of derivatives with different C3/C5 substituents can provide quantitative data on steric and electronic effects.
Spectroscopic Analysis: Techniques like NMR and IR spectroscopy confirm the successful synthesis of derivatives. researchgate.net
X-ray Crystallography: When possible, obtaining crystal structures provides precise information about bond lengths, bond angles, and conformations, offering invaluable insight into the molecule's three-dimensional structure. nih.govnih.gov
Biological Assays: For derivatives designed as bioactive agents, in vitro assays (e.g., enzyme inhibition or cell viability assays) provide the ultimate measure of activity, which can then be correlated with the structural and computational data to build a comprehensive Structure-Reactivity Relationship (SRR) model. nih.gov
Table 4: Illustrative Data for a Hypothetical SRR Study
| Derivative Substituent (C5) | HOMO-LUMO Gap (eV) (Calculated) | Esterification Rate Constant (k, M⁻¹s⁻¹) (Experimental) | IC₅₀ vs. Target X (μM) (Experimental) |
|---|---|---|---|
| -CH₂CH₃ (Ethyl) | 5.1 | 0.05 | 10.5 |
| -H | 5.3 | 0.08 | 25.2 |
| -CF₃ | 4.6 | 0.06 | 1.8 |
By integrating these approaches, a robust predictive model for the reactivity and activity of novel this compound derivatives can be developed, accelerating the discovery of new functional molecules.
Advanced Spectroscopic and Structural Characterization of 5 Ethyl 3 Methylisoxazol 4 Yl Methanol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of (5-ethyl-3-methylisoxazol-4-yl)methanol
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. For instance, the protons of the methylene (B1212753) group adjacent to the hydroxyl function are expected to appear at a lower field compared to the alkyl protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The carbon atoms of the isoxazole (B147169) ring are expected to resonate at a lower field due to the influence of the heteroatoms.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 3 | -CH₃ | ~2.3 | ~12 |
| 4 | -CH₂OH | ~4.5 | ~55 |
| - | -OH | Variable | - |
| 5 | -CH₂CH₃ | ~2.8 (q) | ~20 |
| - | -CH₂CH₃ | ~1.3 (t) | ~13 |
| 3 | C | - | ~160 |
| 4 | C | - | ~110 |
| 5 | C | - | ~170 |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis of this compound
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound (C₇H₁₁NO₂), the expected molecular weight is approximately 141.17 g/mol .
The fragmentation pattern in the mass spectrum would be characteristic of the isoxazole ring and its substituents. The isoxazole ring is known to undergo cleavage of the weak N-O bond upon electron impact. Key fragmentation pathways would likely involve the loss of the ethyl, methyl, and hydroxymethyl substituents, as well as rearrangements of the isoxazole ring.
Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 141 | [M]⁺ | Molecular Ion |
| 126 | [M - CH₃]⁺ | Loss of a methyl radical |
| 112 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 110 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl radical |
| 98 | [M - C₂H₅ - CH₂]⁺ | Further fragmentation |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in this compound
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The spectra arise from the vibrations of the chemical bonds within the molecule.
For this compound, the key functional groups that would give rise to characteristic vibrational bands are the O-H group of the alcohol, the C-H bonds of the alkyl groups, and the C=N and C-O bonds within the isoxazole ring. The FT-IR and Raman spectra are often complementary, as some vibrations that are weak in FT-IR may be strong in Raman, and vice-versa.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| O-H stretch | 3200-3600 (broad) | FT-IR |
| C-H stretch (alkyl) | 2850-3000 | FT-IR, Raman |
| C=N stretch (isoxazole) | 1600-1650 | FT-IR, Raman |
| C=C stretch (isoxazole) | 1550-1600 | FT-IR, Raman |
| C-O stretch (alcohol) | 1000-1260 | FT-IR |
| N-O stretch (isoxazole) | 900-1000 | FT-IR, Raman |
Electronic Spectroscopy (UV-Vis) for Elucidation of Electronic Transitions in this compound
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one.
The isoxazole ring is an aromatic heterocycle and is expected to exhibit π → π* transitions. The presence of substituents on the ring can influence the wavelength of maximum absorption (λmax). For this compound, the absorption is expected in the UV region. Computational studies on isoxazole derivatives often aid in the interpretation of their electronic spectra. researchgate.net
Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λmax (nm) | Electronic Transition |
|---|---|---|
| Ethanol/Methanol (B129727) | ~220-240 | π → π* |
X-ray Crystallography for Solid-State Structural Determination of this compound
Expected Crystallographic Parameters for this compound (based on analogs)
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Key Bond Lengths (Å) | C-C (isoxazole): ~1.38-1.42, C-N: ~1.32-1.35, N-O: ~1.40, C-O: ~1.35 |
| Key Bond Angles (°) | Angles within the isoxazole ring: ~105-112 |
| Intermolecular Interactions | Hydrogen bonding via the -OH group |
Theoretical and Computational Chemistry Studies on 5 Ethyl 3 Methylisoxazol 4 Yl Methanol
Quantum Chemical Investigations of Electronic Structure and Bonding in (5-ethyl-3-methylisoxazol-4-yl)methanol
Quantum chemical methods are fundamental to understanding the electronic properties of molecules like this compound at the atomic level. These investigations can provide insights into molecular orbital energies, electron density distribution, and the nature of chemical bonds, which are crucial for predicting reactivity and molecular interactions.
Density Functional Theory (DFT) Applications to this compound
Density Functional Theory (DFT) is a powerful computational tool for studying the electronic structure of molecules. By applying DFT, one could calculate various properties of this compound. For instance, DFT calculations using hybrid functionals like B3LYP with an appropriate basis set such as 6-311G(d,p) could be employed to optimize the molecular geometry and determine its ground-state electronic energy. iucr.org
Such calculations would yield important parameters, which are hypothetically presented in the table below for illustrative purposes.
| Calculated Parameter | Hypothetical Value | Significance |
| Total Energy (Hartree) | -552.8 | Indicates the stability of the molecule. |
| HOMO Energy (eV) | -6.5 | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy (eV) | -0.8 | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 5.7 | Correlates with chemical reactivity and electronic transitions. |
| Dipole Moment (Debye) | 2.9 | Influences intermolecular interactions and solubility. |
Note: The values in this table are hypothetical and serve as an example of what DFT calculations could provide.
Ab Initio Methods for High-Accuracy Predictions for this compound
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for electronic structure calculations. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, could provide more precise predictions for properties such as bond lengths, bond angles, and vibrational frequencies. These high-accuracy calculations are particularly valuable for validating experimental data and for understanding subtle electronic effects within the isoxazole (B147169) ring and its substituents.
Molecular Dynamics Simulations and Conformational Analysis of this compound
Molecular dynamics (MD) simulations could be utilized to explore the conformational landscape and dynamic behavior of this compound over time. By simulating the motion of atoms, MD can reveal the preferred spatial arrangements (conformers) of the molecule and the energy barriers between them. This is particularly relevant for understanding the flexibility of the ethyl and hydroxymethyl side chains. The insights gained from such simulations are critical for predicting how the molecule might interact with biological targets. mdpi.com
Computational Prediction of Spectroscopic Parameters for this compound and its Validation
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental spectra for validation. For this compound, DFT and time-dependent DFT (TD-DFT) could be used to calculate:
NMR Spectra: Chemical shifts (¹H and ¹³C) can be predicted to aid in the structural elucidation of the molecule.
IR Spectra: Vibrational frequencies can be calculated to help assign the peaks observed in an experimental infrared spectrum.
UV-Vis Spectra: Electronic excitation energies and oscillator strengths can be computed to predict the absorption wavelengths in the ultraviolet-visible spectrum.
A hypothetical comparison of calculated and experimental spectroscopic data is shown below.
| Spectroscopic Data | Hypothetical Calculated Value | Hypothetical Experimental Value |
| ¹H NMR (δ, ppm, CH₂) | 4.6 | 4.5 |
| ¹³C NMR (δ, ppm, C=N) | 158.2 | 157.9 |
| IR (cm⁻¹, O-H stretch) | 3350 | 3345 |
| UV-Vis (λmax, nm) | 215 | 218 |
Note: These values are for illustrative purposes only.
In Silico Modeling of Reaction Pathways and Transition States for this compound Transformations
Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the structures of transition states and intermediates, as well as to determine the activation energies. This information is invaluable for understanding reaction kinetics and for designing synthetic routes. For example, the oxidation of the methanol (B129727) group or electrophilic substitution on the isoxazole ring could be modeled to predict the most likely reaction products and conditions. nih.gov
Applications of 5 Ethyl 3 Methylisoxazol 4 Yl Methanol in Non Clinical Chemical Synthesis and Materials Science
Role as a Key Synthetic Intermediate in the Preparation of Complex Organic Scaffolds
The primary alcohol functionality of (5-ethyl-3-methylisoxazol-4-yl)methanol serves as a crucial handle for its derivatization in the synthesis of more complex organic structures. The hydroxyl group can be readily converted into other functional groups, allowing for the construction of diverse molecular scaffolds.
One common strategy involves the conversion of the hydroxymethyl group to a halomethyl group, typically a chloromethyl group, by reaction with reagents such as thionyl chloride. researchgate.netresearchgate.net This transformation creates a reactive electrophilic site that can subsequently undergo nucleophilic substitution reactions. For instance, reaction with various O- and N-nucleophiles can lead to the formation of ethers and amines, respectively. researchgate.net This reactivity allows for the coupling of the isoxazole (B147169) core to other molecular fragments, a key step in the assembly of complex target molecules.
Research on other substituted isoxazoles has demonstrated the utility of the C-4 primary alcohol as a point of diversification. nih.gov By employing this functional handle, a library of derivatives can be synthesized from a common intermediate, facilitating structure-activity relationship studies in various research contexts. The selective reduction of a corresponding ester to yield the hydroxymethyl group is a critical step in accessing this key intermediate. nih.gov
The table below summarizes the key transformations of the hydroxymethyl group on the isoxazole ring, highlighting its role as a versatile synthetic intermediate.
| Starting Material | Reagent(s) | Product | Application | Reference(s) |
| (Isoxazol-4-yl)methanol | Thionyl Chloride | (Isoxazol-4-yl)chloromethane | Intermediate for nucleophilic substitution | researchgate.netresearchgate.net |
| (Isoxazol-4-yl)chloromethane | O-Nucleophiles (e.g., phenols) | (Isoxazol-4-yl)methylethers | Building blocks for complex molecules | researchgate.net |
| (Isoxazol-4-yl)chloromethane | N-Nucleophiles (e.g., amines) | (Isoxazol-4-yl)methylamines | Synthesis of diverse scaffolds | researchgate.net |
| Isoxazole-4-carboxylate | DIBAL-H | (Isoxazol-4-yl)methanol | Access to the key intermediate | nih.gov |
Exploration of this compound Derivatives in Agrochemical Research
While direct studies on the agrochemical applications of this compound are not extensively documented, the broader class of isoxazole-containing compounds has shown significant potential in this area. Isoxazole derivatives are known to exhibit a range of biological activities, including fungicidal and insecticidal properties.
The synthesis of derivatives from this compound could lead to the discovery of new agrochemicals. By modifying the hydroxymethyl group to introduce different functionalities, it is possible to tune the compound's physicochemical properties, such as lipophilicity and polarity, which are critical for its biological activity and environmental fate. The isoxazole ring itself is a key pharmacophore in several commercial agrochemicals, suggesting that novel derivatives of this compound could be promising candidates for development.
Utilization of this compound in the Development of Ligands for Catalysis
The nitrogen and oxygen atoms within the isoxazole ring of this compound, along with the exocyclic oxygen of the hydroxymethyl group, present potential coordination sites for metal ions. This characteristic makes the compound and its derivatives attractive candidates for the development of ligands for catalysis.
By chemically modifying the hydroxymethyl group, it is possible to introduce additional donor atoms, creating multidentate ligands. These ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations. The substituents on the isoxazole ring (ethyl and methyl groups) can also influence the steric and electronic properties of the resulting metal complexes, allowing for the fine-tuning of their catalytic activity and selectivity. While specific applications of this compound in catalysis are yet to be widely reported, its structural features suggest a promising area for future research.
Potential Applications in the Synthesis of Specialty Chemicals and Functional Materials
The versatile reactivity of this compound makes it a valuable building block for the synthesis of a variety of specialty chemicals and functional materials. Its ability to undergo a range of chemical transformations allows for its incorporation into larger, more complex molecular systems with tailored properties.
For example, derivatives of this compound could be used in the synthesis of dyes, where the isoxazole ring could act as a core chromophore. The functional groups could be modified to tune the absorption and emission properties of the resulting molecules. Furthermore, the incorporation of this isoxazole moiety into polymer backbones or as pendant groups could lead to the development of new functional materials with specific thermal, optical, or electronic properties. The synthesis of isoxazole-containing compounds has been explored for applications in photovoltaic cells and laser dyes, indicating the potential of this class of compounds in materials science.
Future Research Trajectories and Interdisciplinary Opportunities for 5 Ethyl 3 Methylisoxazol 4 Yl Methanol
Integration of Advanced Automation and Artificial Intelligence in the Synthesis and Characterization of (5-ethyl-3-methylisoxazol-4-yl)methanol
The synthesis of complex molecules like this compound is poised for a revolution through the adoption of advanced automation and artificial intelligence (AI). Automated flow synthesis platforms offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. For the synthesis of the isoxazole (B147169) core of this compound, which can be achieved through a 1,3-dipolar cycloaddition, an automated system could rapidly screen various catalysts and solvent systems to identify optimal conditions.
Machine learning (ML) algorithms are increasingly being used to predict reaction outcomes and optimize synthetic routes. princeton.edunih.gov By training models on large datasets of known reactions, AI can predict the yield of a reaction with a given set of reactants, catalysts, and conditions. ovid.comacs.org For the synthesis of this compound, an ML model could predict the most efficient pathway, potentially reducing the number of experimental iterations required. High-throughput screening (HTS) technologies, guided by AI, can further accelerate the discovery of novel synthetic methods and the characterization of the resulting compounds. nih.gov
| Parameter | Automated Flow Synthesis | Machine Learning Prediction | High-Throughput Screening |
| Catalyst | Copper(I) iodide | Rhodium(II) acetate | Silver nitrate |
| Solvent | Acetonitrile (B52724) | Toluene | Dichloromethane |
| Temperature (°C) | 80 | 100 | 60 |
| Predicted Yield (%) | 85 | 92 | 78 |
| Observed Yield (%) | 88 | 90 | 75 |
This table presents hypothetical data to illustrate the potential application of these technologies.
Exploration of Novel Reactivity Patterns and Unconventional Transformations of this compound
Beyond its synthesis, the exploration of novel reactivity patterns of this compound opens avenues for creating new molecular architectures. The isoxazole ring, while aromatic, possesses a weak N-O bond that can be selectively cleaved under certain conditions, offering a unique platform for synthetic transformations. researchgate.net
Transition-metal-catalyzed cross-coupling reactions are a powerful tool for the functionalization of heterocyclic compounds. researchgate.net For this compound, palladium- or copper-catalyzed reactions could be employed to introduce new substituents at various positions on the isoxazole ring. Furthermore, the hydroxymethyl group at the 4-position is a versatile handle for a range of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution reactions.
Unconventional transformations, such as photochemical rearrangements, could lead to the formation of novel heterocyclic systems. Under UV irradiation, isoxazoles can rearrange to oxazoles via an azirine intermediate, providing a pathway to a different class of heterocycles. wikipedia.org The application of such photochemical methods to this compound could yield previously inaccessible molecular scaffolds.
Green and Sustainable Synthetic Methodologies for Future Research on this compound
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green methodologies can be envisioned. The use of water as a reaction solvent is a highly attractive option due to its non-toxic and non-flammable nature. mdpi.compreprints.orgresearchgate.netmdpi.com The synthesis of isoxazole derivatives has been successfully demonstrated in aqueous media, often with enhanced reaction rates and simplified work-up procedures. nih.gov
Ultrasound-assisted synthesis is another green technique that can accelerate reaction rates and improve yields, often at lower temperatures and with reduced energy consumption. mdpi.compreprints.org The application of sonochemistry to the synthesis of this compound could offer a more energy-efficient and rapid production method. Furthermore, the use of biodegradable catalysts and solvents derived from renewable resources, such as deep eutectic solvents, presents a promising avenue for sustainable synthesis. acs.orgacs.org
Table 2: Comparison of Green Synthesis Metrics for Isoxazole Synthesis
| Methodology | Solvent | Energy Input | Atom Economy | Catalyst |
| Conventional Synthesis | Toluene | High (reflux) | Moderate | Metal-based |
| Aqueous Synthesis | Water | Low (room temp) | High | Catalyst-free or biodegradable |
| Ultrasound-Assisted | Water/Ethanol | Moderate (sonication) | High | Often reduced catalyst loading |
| Deep Eutectic Solvents | Choline chloride:urea | Moderate | High | Recyclable solvent/catalyst |
This table provides a qualitative comparison of different synthetic approaches.
Emerging Spectroscopic Techniques for Enhanced Understanding of this compound
A thorough understanding of the structure, properties, and reactivity of this compound relies on advanced spectroscopic techniques. While standard techniques like NMR and mass spectrometry are indispensable, emerging methods can provide deeper insights.
In-situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR, allow for real-time monitoring of chemical reactions. organic-chemistry.orgresearchgate.net These methods can provide valuable kinetic and mechanistic information about the formation of this compound, helping to optimize reaction conditions and identify transient intermediates.
Advanced mass spectrometry techniques, such as collision-induced dissociation (CID), can be used to study the fragmentation pathways of isoxazole derivatives. acs.orgresearchgate.netnih.gov This information is crucial for structural elucidation and for understanding the stability of the molecule. Additionally, techniques like chiroptical spectroscopy could be employed to study the stereochemical aspects of reactions involving this compound, particularly if chiral centers are introduced into the molecule. The spectroscopic characterization of isoxazole derivatives is well-documented, providing a strong basis for the analysis of this specific compound. sciarena.com
Computational Chemistry Innovations and Their Impact on Research into this compound
Computational chemistry has become an invaluable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. rsc.org For this compound, Density Functional Theory (DFT) calculations can be used to predict its geometric and electronic structure, as well as its spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies). acs.org
Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvents or biological macromolecules. acs.orgnih.gov This is particularly relevant for understanding its potential biological activity. Furthermore, computational methods can be used to screen for potential new reactions and to design novel derivatives of this compound with desired properties. The combination of computational screening with experimental synthesis and testing can significantly accelerate the discovery of new applications for this compound. nih.govnih.gov
Table 3: Predicted Properties of this compound from DFT Calculations
| Property | Predicted Value |
| Dipole Moment (Debye) | 2.5 D |
| HOMO Energy (eV) | -6.8 eV |
| LUMO Energy (eV) | -0.5 eV |
| 13C NMR Shift (C4-CH2OH, ppm) | 60.2 ppm |
| 1H NMR Shift (C4-CH2OH, ppm) | 4.6 ppm |
This table presents hypothetical data based on typical values for similar isoxazole structures to illustrate the predictive power of computational chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (5-ethyl-3-methylisoxazol-4-yl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of isoxazole derivatives typically involves cyclization reactions or functional group transformations. For example, acetylation under reflux (e.g., using acetic anhydride in acetic acid) is a common method to introduce ester groups, as demonstrated in the synthesis of analogous heterocycles . Optimization can involve varying solvent polarity (e.g., ethanol, toluene) and reaction time, with monitoring via TLC (toluene/ethyl acetate/water systems) to track intermediates . Reaction yields may improve by controlling temperature (e.g., 50–80°C) and using catalysts like sulfuric acid for esterification .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to confirm substituent positions on the isoxazole ring. For example, methyl groups in similar compounds show peaks near δ 2.1–2.5 ppm, while hydroxyl protons appear as broad singlets around δ 4.5–5.0 ppm .
- Chromatography : TLC with iodine visualization ensures purity, while HPLC (C18 columns, methanol/water gradients) quantifies impurities .
- Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (e.g., ±0.3% deviation) to confirm composition .
Q. What are the critical storage and handling protocols for this compound?
- Methodological Answer : Store the compound in airtight containers under inert gas (N/Ar) at 2–8°C to prevent oxidation or moisture absorption, as recommended for similar alcohols . Handling should occur in fume hoods with PPE (gloves, goggles), and waste disposal must follow local regulations for heterocyclic compounds . Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. Which crystallographic techniques are suitable for resolving the molecular structure of this compound, and how is data validated?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELXL refines structures via least-squares minimization, accounting for disorder in flexible groups like the ethyl chain .
- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks . R-factor convergence below 5% and Hirshfeld surface analysis ensure model accuracy .
Q. How can researchers resolve contradictions in spectroscopic or analytical data for derivatives of this compound?
- Methodological Answer :
- Iterative Analysis : Re-examine synthetic steps (e.g., by isolating intermediates) and repeat experiments under controlled conditions .
- Statistical Validation : Apply bootstrapping or structural equation modeling (SEM) to assess data reliability, as seen in longitudinal studies of complex variables .
- Comparative Studies : Benchmark against known analogs (e.g., 3-methylisoxazole derivatives) to identify outliers in melting points or NMR shifts .
Q. What strategies improve regioselectivity in reactions involving the isoxazole ring of this compound?
- Methodological Answer :
- Directed Functionalization : Use protecting groups (e.g., silyl ethers) on the hydroxymethyl moiety to direct electrophilic substitution to the C5 position .
- Catalytic Control : Employ Pd-catalyzed cross-coupling for arylations, optimizing ligand systems (e.g., PPh) to favor specific sites .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack on the electron-deficient isoxazole ring .
Data Contradiction and Mechanistic Analysis
Q. How can researchers address conflicting reports on the biological activity of this compound derivatives?
- Methodological Answer :
- Dose-Response Studies : Conduct assays across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .
- Target Validation : Use knockout cell lines or competitive binding assays to confirm specificity for purported targets (e.g., enzyme inhibition) .
- Meta-Analysis : Aggregate data from independent studies, adjusting for variables like cell type or incubation time .
Q. What experimental designs are effective for studying the stability of this compound under varying pH and temperature?
- Methodological Answer :
- Factorial Design : Test combinations of pH (3–10) and temperature (25–60°C) in buffered solutions, analyzing degradation via HPLC .
- Kinetic Modeling : Fit data to Arrhenius or Eyring equations to predict activation energy and shelf life .
- Mass Spectrometry : Identify degradation products (e.g., oxidation to carboxylic acids) using high-resolution LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
